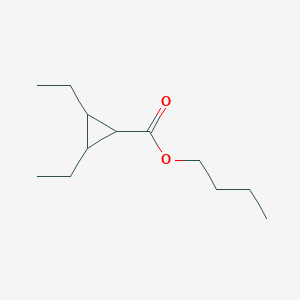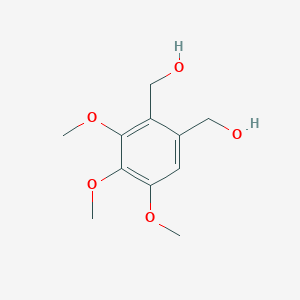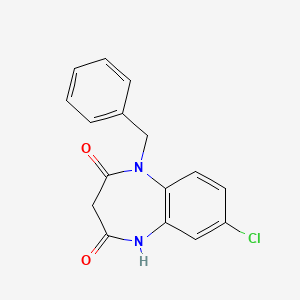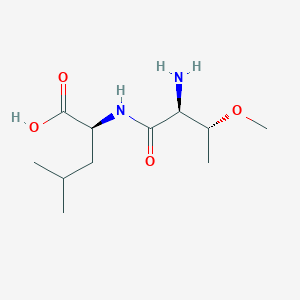
1-(4-Chlorophenyl)-6-methoxy-4-methylquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-6-methoxy-4-methylquinolin-2(1H)-one is an organic compound with a complex structure that includes a quinoline core substituted with a chlorophenyl group, a methoxy group, and a methyl group
準備方法
The synthesis of 1-(4-Chlorophenyl)-6-methoxy-4-methylquinolin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Substitution Reactions:
Methoxylation and Methylation: The methoxy and methyl groups can be introduced through nucleophilic substitution reactions using appropriate reagents such as methanol and methyl iodide.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and advanced purification techniques.
化学反応の分析
1-(4-Chlorophenyl)-6-methoxy-4-methylquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline core, allowing for the synthesis of a wide range of derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective reactions. Major products formed from these reactions include quinoline derivatives with different substituents, which can be further utilized in various applications.
科学的研究の応用
1-(4-Chlorophenyl)-6-methoxy-4-methylquinolin-2(1H)-one has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its stable chemical structure and reactivity.
作用機序
The mechanism of action of 1-(4-Chlorophenyl)-6-methoxy-4-methylquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. In receptor binding studies, it can act as an agonist or antagonist, modulating the signaling pathways involved in various physiological processes.
類似化合物との比較
1-(4-Chlorophenyl)-6-methoxy-4-methylquinolin-2(1H)-one can be compared with other similar compounds, such as:
3-((4-Chlorophenyl)selanyl)-1-methyl-1H-indole: Known for its antioxidant and anti-inflammatory properties.
(RS)-1-(4-Chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)pentan-3-ol: Used in coordination chemistry with platinum complexes.
特性
CAS番号 |
61298-19-9 |
|---|---|
分子式 |
C17H14ClNO2 |
分子量 |
299.7 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-6-methoxy-4-methylquinolin-2-one |
InChI |
InChI=1S/C17H14ClNO2/c1-11-9-17(20)19(13-5-3-12(18)4-6-13)16-8-7-14(21-2)10-15(11)16/h3-10H,1-2H3 |
InChIキー |
WKRCXRFXBQWUTN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)N(C2=C1C=C(C=C2)OC)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4S)-2,2-Dimethyl-4-{[(naphthalen-1-yl)oxy]methyl}-1,3-dioxolane](/img/structure/B14585537.png)

![Triethoxy[2-(triethylsilyl)ethyl]silane](/img/structure/B14585550.png)

![6-[2-(Diethylamino)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14585569.png)







![2-[(2-Hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol](/img/structure/B14585618.png)
